molecular formula C16H27NO B5199616 N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine

N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine

Cat. No.: B5199616
M. Wt: 249.39 g/mol
InChI Key: DSSHOUHDMDIWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine, also known as DMXB-A, is a synthetic compound that is used in scientific research. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and is a potent activator of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. In

Mechanism of Action

N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is a potent activator of the α7 nicotinic acetylcholine receptor. Activation of this receptor leads to an influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. These pathways are involved in a variety of physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to enhance cognitive function in animal models. It has also been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is a useful tool for studying the α7 nicotinic acetylcholine receptor and its role in various physiological processes. Its relatively simple synthesis method and potent activity make it a valuable compound for scientific research. However, this compound is not without limitations. Its effects on humans are not well understood, and further research is needed to determine its potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine. One area of interest is its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is its potential anti-inflammatory effects and its potential use in the treatment of inflammatory disorders. Further research is also needed to determine the safety and efficacy of this compound in humans and to explore its potential use in combination with other compounds.

Synthesis Methods

N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is synthesized by reacting 2,3-dimethylphenol with butylamine in the presence of a catalyst. The resulting product is then reacted with 4-bromobutan-1-ol to yield this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-butyl-4-(2,3-dimethylphenoxy)-1-butanamine is primarily used in scientific research to study the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. This compound has been shown to enhance cognitive function in animal models and may have potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease.

Properties

IUPAC Name

N-butyl-4-(2,3-dimethylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-4-5-11-17-12-6-7-13-18-16-10-8-9-14(2)15(16)3/h8-10,17H,4-7,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSHOUHDMDIWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=CC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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